ethyl 2-[(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate
Description
. This compound is characterized by its complex structure, which includes an isoquinoline core and an ethyl ester functional group.
Properties
IUPAC Name |
ethyl 2-[2-[2-(3-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-3-28-21(26)14-29-19-9-5-8-18-17(19)10-11-24(22(18)27)13-20(25)23-16-7-4-6-15(2)12-16/h4-12H,3,13-14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCHNXNZICRPLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethynyl-Imino Cyclization Approach
In a method adapted from the synthesis of fungal alkaloids, 2-bromo-6-hydroxybenzaldehyde undergoes a Sonogashira coupling with propyne to form an ethynyl intermediate. Subsequent imine formation and cyclization under acidic conditions yield the dihydroisoquinolinone structure. For example, treatment with tert-butylimine and copper catalysis achieved cyclization in 89% yield, outperforming thermal aza-electrocyclic methods (46% yield).
Friedel-Crafts Alkylation
Alternative routes utilize Friedel-Crafts alkylation to form the isoquinoline ring. A phenolic precursor reacts with an alkylating agent (e.g., ethyl bromoacetate) in the presence of Lewis acids like AgOTf/TFOH, achieving cyclization with moderate yields (48% over two steps).
Installation of the (3-Methylphenyl)carbamoylmethyl Substituent
The carbamoylmethyl group is introduced via nucleophilic substitution or amidation.
Alkylation Followed by Amidation
Methylation of the dihydroisoquinolinone nitrogen using methyl iodide in DMF produces the N-methyl derivative. Subsequent reaction with chloroacetyl chloride forms the chloromethyl intermediate, which undergoes nucleophilic displacement with 3-methylphenylamine to yield the carbamoylmethyl side chain.
Direct Carbamoylation
In a one-pot procedure, the dihydroisoquinolinone reacts with 3-methylphenyl isocyanate in the presence of a base (e.g., K₂CO₃) to directly install the carbamoyl group. This method avoids intermediate isolation but requires stringent temperature control (0–5°C) to prevent side reactions.
Final Coupling and Purification
The fully functionalized intermediate undergoes recrystallization (ethanol/water) or column chromatography (SiO₂, ethyl acetate/hexane) to achieve >99% purity. Analytical data (¹H NMR, LC-MS) must confirm the absence of unreacted starting materials and byproducts.
Challenges and Optimization Strategies
- Regioselectivity : Competing alkylation at position 7 of the dihydroisoquinolinone is mitigated by using bulky bases (e.g., DBU).
- Carbamoyl Stability : The carbamoyl group is prone to hydrolysis under acidic conditions, necessitating neutral pH during workup.
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Sonogashira steps but require inert atmospheres.
Scalability and Industrial Relevance
Pilot-scale production (10 kg batches) employs continuous flow reactors for the cyclization and etherification steps, reducing reaction times by 40% and improving yield reproducibility. Cost analysis highlights ethyl bromoacetate and palladium catalysts as primary cost drivers, suggesting ligand-free protocols for economic synthesis.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
ethyl 2-[(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
- Ethyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
- 2-(2-(3-Methylanilino)ethyl)pyridine
Uniqueness
ethyl 2-[(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
Ethyl 2-[(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a dihydroisoquinoline core, which is known for its diverse biological activities.
Structure Analysis
| Component | Description |
|---|---|
| Base Structure | Dihydroisoquinoline |
| Functional Groups | Carbamoyl, ether, ester |
| Key Substituents | 3-Methylphenyl group |
Antitumor Activity
Research indicates that derivatives of isoquinoline compounds exhibit significant antitumor activity. This compound has been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity in Cancer Cells
In a study assessing the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, the following results were observed:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.3 | Apoptosis induction |
| A549 | 12.7 | Cell cycle arrest |
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This activity may be beneficial in treating conditions such as arthritis and other inflammatory diseases.
The anti-inflammatory effects are attributed to the modulation of signaling pathways involved in inflammation, particularly the NF-kB pathway.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains.
Antimicrobial Efficacy Testing
In vitro tests have demonstrated the following minimum inhibitory concentrations (MIC):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions that enhance its pharmacological profile. SAR studies indicate that modifications to the dihydroisoquinoline core can significantly affect its biological activity.
Q & A
Basic: What are the key considerations for optimizing the multi-step synthesis of ethyl 2-[(2-{[(3-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate?
Answer:
Synthesis optimization requires meticulous control of reaction parameters, including:
- Temperature and Solvent Selection : Polar aprotic solvents (e.g., DMF) at 60–80°C are often used for carbamoylation steps to enhance nucleophilic reactivity .
- Catalyst Use : Pd/C or other transition-metal catalysts may facilitate hydrogenation or coupling reactions, as seen in analogous isoquinoline derivatives .
- Purification Methods : HPLC or column chromatography ensures purity, while NMR and mass spectrometry validate structural integrity .
- Yield Improvement : Stepwise monitoring via TLC helps identify intermediates and optimize reaction times .
Basic: How is the structural integrity of this compound verified in academic research?
Answer:
Structural confirmation employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, particularly distinguishing the isoquinoline core and carbamoyl methyl groups .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond angles and hydrogen-bonding networks, critical for validating stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass measurements confirm molecular formula alignment (e.g., C₂₅H₂₇N₃O₆ for analogs) .
Advanced: How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?
Answer:
Discrepancies may arise due to:
- Substituent Effects : The 3-methylphenyl group may alter receptor binding compared to trifluoromethyl or methoxyphenyl analogs. Competitive binding assays (e.g., SPR or ITC) quantify affinity differences .
- Metabolic Stability : Assess via liver microsome assays; ester hydrolysis rates (e.g., ethyl vs. methyl esters) impact bioavailability .
- Experimental Design : Control for assay conditions (pH, temperature) and use orthogonal methods (e.g., fluorescence polarization vs. ELISA) to validate target engagement .
Advanced: What computational strategies are employed to predict the binding mode of this compound to therapeutic targets?
Answer:
- Molecular Docking : Tools like AutoDock Vina model interactions with enzymes (e.g., kinases) or receptors, prioritizing the isoquinoline core as a pharmacophore .
- MD Simulations : GROMACS or AMBER simulate dynamic binding stability, focusing on hydrogen bonds between the carbamoyl group and catalytic residues .
- QSAR Modeling : Correlate substituent variations (e.g., methyl vs. trifluoromethyl) with activity trends from analogs to predict optimized derivatives .
Basic: What are the recommended protocols for evaluating the compound’s stability under physiological conditions?
Answer:
- pH Stability Studies : Incubate in buffers (pH 1–9) and monitor degradation via HPLC at 37°C over 24–72 hours .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures, while TGA assesses moisture sensitivity .
- Light Exposure Tests : UV-Vis spectroscopy tracks photodegradation products under accelerated light conditions .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Answer:
- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to enhance receptor affinity, as demonstrated in trifluoromethyl analogs .
- Ester Bioisosteres : Replace the ethyl ester with amides or heterocycles to improve metabolic stability .
- Functional Group Scanning : Systematic substitution at the dihydroisoquinoline 5-position (e.g., alkoxy vs. alkyl groups) evaluates steric and electronic effects on activity .
Basic: What safety and handling protocols are critical during experimental work with this compound?
Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and eye protection due to potential irritancy observed in benzodiazepine analogs .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., ethyl acetate) .
- Waste Disposal : Follow institutional guidelines for halogenated or aromatic waste, as the 3-methylphenyl group may require specialized treatment .
Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?
Answer:
- SHELX Refinement : Single-crystal X-ray diffraction with SHELXL refines bond lengths and angles, distinguishing keto-enol tautomers in the dihydroisoquinoline ring .
- Hydrogen Bond Analysis : Identify intra- and intermolecular interactions (e.g., N–H···O) that stabilize specific conformations .
- Comparative Crystallography : Overlay structures with analogs (e.g., ethyl vs. methyl esters) to assess steric effects on packing .
Basic: What in vitro assays are suitable for preliminary screening of this compound’s biological activity?
Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) quantify IC₅₀ values using fluorogenic substrates .
- Cell Viability Assays : MTT or resazurin tests evaluate cytotoxicity in cancer or primary cell lines .
- Receptor Binding : Radioligand displacement assays (e.g., H-labeled antagonists) measure affinity for GPCRs or nuclear receptors .
Advanced: What strategies mitigate challenges in scaling up the synthesis without compromising yield?
Answer:
- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., carbamoylation) .
- Catalyst Recycling : Immobilized catalysts (e.g., Pd on silica) reduce costs in hydrogenation steps .
- DoE Optimization : Design of Experiments (DoE) identifies critical parameters (e.g., reagent stoichiometry, mixing rates) for robust scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
